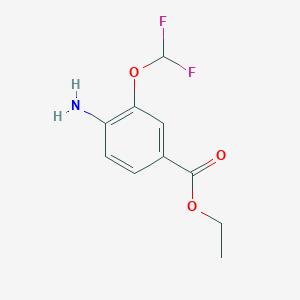

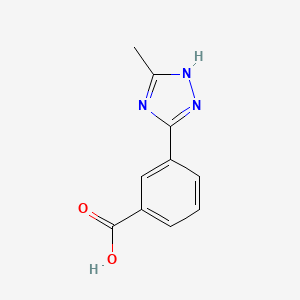

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

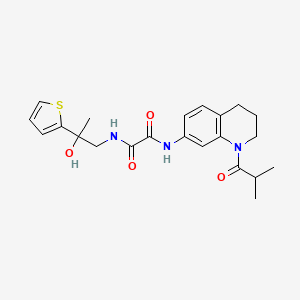

“3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives have been studied . These compounds were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Scientific Research Applications

Drug Discovery

Compounds containing a triazole structure have been developed and proven to be effective in various drugs . For instance, anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for various applications in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . Their ability to mimic an E or a Z amide bond makes them structurally resembling to the amide bond .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their broad-spectrum biological activities . They have shown to possess promising anticancer activities against medulloblastoma (Daoy) and melanoma (SK-MEL28) cell lines .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structure and properties make them suitable for this application .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Safety and Hazards

Future Directions

The future directions for “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives could involve further exploration of their potential as anticancer agents. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mechanism of Action

Target of Action

Related compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.

Biochemical Pathways

Given the observed cytotoxic effects of related compounds, it is likely that the compound affects pathways related to cell proliferation and survival .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against tumor cell lines . This suggests that the compound may induce cell death in certain types of cells.

properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUAYQYHGDCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)

![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)

![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)